5,6-Dimethyl-1H-benzo[d]imidazol-7-amine is a heterocyclic compound characterized by a benzimidazole core with methyl groups at the 5 and 6 positions and an amine group at the 7 position. This compound is notable for its diverse biological activities and applications across various fields, including pharmaceuticals, agriculture, and materials science. The molecular formula of this compound is , and it has a molecular weight of approximately 161.204 g/mol .
The compound can be synthesized through various methods, primarily involving the cyclization of suitable precursors. It is often derived from o-phenylenediamine derivatives reacted with carboxylic acids or their derivatives.
5,6-Dimethyl-1H-benzo[d]imidazol-7-amine belongs to the class of benzimidazole derivatives, which are known for their significant pharmacological properties, including antimicrobial and anticancer activities. This class of compounds is widely studied for their potential therapeutic applications in treating various diseases .
The synthesis of 5,6-Dimethyl-1H-benzo[d]imidazol-7-amine typically involves several key steps:
The reaction conditions may vary based on the specific precursors used. For example, using 4,5-dimethyl-o-phenylenediamine with formic acid under reflux can yield the desired product efficiently. Additionally, industrial methods may incorporate catalytic processes using palladium or nickel to enhance yield and selectivity .
The molecular structure of 5,6-Dimethyl-1H-benzo[d]imidazol-7-amine features a fused ring system that includes both benzene and imidazole rings. The specific arrangement of methyl groups at the 5 and 6 positions contributes to its unique chemical properties.
5,6-Dimethyl-1H-benzo[d]imidazol-7-amine can participate in various chemical reactions:
Common reagents used in these reactions include:
Major products formed include N-oxides from oxidation and various substituted derivatives from substitution reactions.
The mechanism of action for 5,6-Dimethyl-1H-benzo[d]imidazol-7-amine primarily involves its interaction with biological targets within cells. Research indicates that compounds in this class may inhibit specific enzymes or disrupt cellular pathways related to cancer cell proliferation or microbial growth.
In studies investigating similar compounds, mechanisms often involve:
While specific physical properties such as density and boiling point are not readily available for this compound, it is generally expected to be a solid at room temperature due to its structure.
Key chemical properties include:
Relevant data suggests that modifications to the benzimidazole core can influence both stability and reactivity .
5,6-Dimethyl-1H-benzo[d]imidazol-7-amine has several applications in scientific research:
This compound exemplifies the versatility of benzimidazole derivatives in various fields, underscoring their importance in both research and practical applications.
Benzimidazole is unequivocally established as a privileged scaffold in medicinal chemistry due to its exceptional versatility in interacting with diverse biological targets and its presence in numerous clinically significant drugs. This bicyclic heterocycle, comprising a fused benzene and imidazole ring, serves as a bioisostere for purine nucleobases, facilitating interactions with enzymes and receptors involved in nucleotide metabolism and signaling [4] [9] [10]. The scaffold's physicochemical properties, including its amphoteric nature (pKa ~5.6 for conjugate acid, ~12.8 for the base) and capacity for both hydrogen bonding and hydrophobic interactions, contribute to its broad bioactivity profile [4] [10]. This is exemplified by its incorporation into drugs spanning multiple therapeutic areas:
Table 1: Clinically Approved Drugs Containing the Benzimidazole Scaffold
Drug Name | Therapeutic Class | Primary Indication | Key Structural Feature |
---|---|---|---|
Omeprazole | Proton Pump Inhibitor | Gastric ulcers, GERD | 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole |
Albendazole | Anthelmintic | Parasitic worm infections | Methyl [5-(propylthio)-1H-benzimidazol-2-yl]carbamate |
Telmisartan | Angiotensin II Receptor Blocker | Hypertension | 4'-[(1,4'-Dimethyl-2'-propyl[2,6'-bi-1H-benzimidazol]-1'-yl)methyl]-[1,1'-biphenyl]-2-carboxylic acid |
Candesartan | Angiotensin II Receptor Blocker | Hypertension | 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]benzimidazole-7-carboxylic acid |
Bendamustine | Chemotherapeutic Agent | Chronic lymphocytic leukemia, Lymphoma | 5-[Bis(2-chloroethyl)amino]-1-methyl-2-benzimidazolinone |
The widespread success of these benzimidazole-based drugs underscores the scaffold's inherent pharmacological compatibility and provides a strong rationale for exploring novel derivatives like 5,6-dimethyl-1H-benzo[d]imidazol-7-amine. The scaffold's ability to tolerate diverse substituents at multiple positions (1, 2, 5, 6) allows for extensive structure-activity relationship (SAR) exploration and fine-tuning of pharmacokinetic and pharmacodynamic properties [4] [9]. Furthermore, benzimidazole derivatives are frequently investigated for their antiproliferative, antimicrobial, antiviral, and anti-inflammatory activities, demonstrating the scaffold's versatility across therapeutic areas [4] [7] [9]. The ongoing surge in patents covering novel benzimidazole derivatives, including kinase inhibitors, sodium channel blockers, and PI3K inhibitors, highlights the sustained industrial and academic interest in this core structure for developing new molecular entities [4] [9].
The introduction of methyl groups at the 5 and 6 positions of the benzimidazole nucleus imparts distinct electronic and steric properties that significantly influence the compound's biological interactions and overall activity profile. This substitution pattern differentiates 5,6-Dimethyl-1H-benzo[d]imidazol-7-amine from unsubstituted benzimidazole or derivatives methylated at other positions. The methyl groups are electron-donating substituents, increasing the electron density on the fused benzene ring. This heightened electron density can enhance interactions with electron-deficient regions of biological targets, such as enzyme active sites containing cationic residues or aromatic systems susceptible to pi-stacking [1] [6]. Sterically, the 5,6-dimethyl groups create a defined molecular contour that can improve binding specificity. They project outward from the plane of the benzimidazole ring, potentially filling hydrophobic pockets within target proteins and contributing to van der Waals interactions. This steric influence can also restrict the rotational freedom of adjacent substituents, potentially stabilizing a bioactive conformation [1] [6].
Evidence for the importance of this substitution pattern comes from comparative SAR studies within benzimidazole libraries. Research on 2,5,6-trisubstituted benzimidazoles as Mycobacterium tuberculosis Filamenting temperature-sensitive protein Z (FtsZ) inhibitors revealed that the 5,6-dimethylamino derivatives exhibited superior antitubercular activity (MIC values as low as 0.0039 μg mL⁻¹) compared to analogs with different substitution patterns at these positions [6]. Similarly, studies on benzimidazole-based tubulin polymerization inhibitors indicated that substitution at the 5/6 positions significantly modulated potency, with specific patterns favoring interactions within the colchicine binding site [7]. The 5,6-dimethyl configuration appears to offer an optimal balance of hydrophobicity and steric bulk, enhancing cell membrane permeability while maintaining sufficient solubility for biological evaluation. This is reflected in the calculated XLogP3 value of 1.5 for 5,6-Dimethyl-1H-benzo[d]imidazol-7-amine, suggesting favorable log D characteristics for drug-like properties [1].
Table 2: Influence of Benzimidazole Substitution Patterns on Biological Activity
Substitution Pattern | Representative Compound/Study Context | Observed Biological Impact | Key Finding |
---|---|---|---|
5,6-Dimethyl | FtsZ Inhibitors (e.g., Compound 20g) | MIC against Mtb H37Rv: 0.0039 μg mL⁻¹ [6] | Exceptional antitubercular potency; attributed to optimal fit within FtsZ GTP binding pocket. |
5(6)-Nitro | General Benzimidazole SAR | Often increases antibacterial/antiparasitic activity [4] | Electron-withdrawing group enhances reactivity but may reduce permeability. |
5(6)-Chloro | Tubulin Polymerization Inhibitors | Variable potency; dependent on overall molecular context [7] | Modest steric bulk and lipophilicity contribution. |
Unsubstituted (5,6-H) | Basic Benzimidazole Scaffold | Generally lower potency in targeted screens [6] [9] | Lacks the electronic and steric advantages of specific substitutions. |
5-Methyl | Comparative studies | Lower activity than 5,6-dimethyl analogs in FtsZ inhibition [6] | Highlights the cooperative effect of disubstitution. |
The 7-amino group (-NH₂) is a critical functional handle on the 5,6-dimethylbenzimidazole scaffold, serving as the primary site for chemical derivatization and directly participating in key molecular interactions with biological targets. Positioned adjacent to the electron-donating methyl groups, this amino group possesses significant nucleophilicity and hydrogen-bonding capability. It can act as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the lone pair on nitrogen), enabling versatile interactions with protein targets. These interactions can include forming critical hydrogen bonds with amino acid residues (e.g., aspartate, glutamate, serine, histidine, backbone carbonyls) within enzyme active sites or receptor binding pockets [1] [5] [7]. The amino group's protonation state (influenced by local pH and the electronic environment from the dimethylbenzimidazole core) can further modulate its interaction profile and overall molecular charge, impacting solubility and membrane permeation [1] [5].
The most significant role of the 7-amino group lies in its capacity for derivatization, allowing the generation of diverse analogs to explore SAR and optimize activity. Acylation (forming amides), sulfonylation (forming sulfonamides), urea/thiourea formation, or conversion to amidines are common strategies employed to modulate the compound's properties [1] [6]. For instance:
This derivatization potential is crucial for optimizing target affinity and selectivity. Research on FtsZ inhibitors demonstrated that converting the 7-amino group of 5,6-dimethylbenzimidazole derivatives to n-butyl carbamates (e.g., compound 20g) resulted in compounds with dramatically enhanced antitubercular potency (MIC 0.0039 μg mL⁻¹) compared to the parent amine or other derivatives [6]. Similarly, in the design of tubulin polymerization inhibitors, cinnamamide derivatives tethered to benzimidazole cores (potentially via the 7-position amino group) demonstrated significant antiproliferative activity, underscoring the role of the amide linkage in positioning the cinnamoyl pharmacophore effectively within the colchicine binding site [7]. Computational studies on amine-functionalized benzimidazolium salts (structurally related) highlight the importance of the aminoalkyl chain's conformation and charge distribution for interactions with biological targets like enzymes [5].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7